molecular formula C8H6ClN5O3 B3746384 4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole

4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole

Cat. No. B3746384
M. Wt: 255.62 g/mol
InChI Key: JFIBNRRFMQWKAQ-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like Celecoxib (used to treat arthritis) and Rimonabant (an anti-obesity drug) .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the reaction of hydrazines with α,β-unsaturated carbonyl compounds . Another method involves the condensation of hydrazines with α-diketones .


Molecular Structure Analysis

The pyrazole ring is a five-membered ring with two nitrogen atoms. In terms of electronic structure, the two nitrogen atoms can be considered to be sp2 hybridized, and they each carry one lone pair of electrons .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also undergo reactions at the carbon positions, such as halogenation, nitration, and sulfonation .


Physical And Chemical Properties Analysis

Pyrazoles are typically crystalline solids that are moderately soluble in water. They are weak bases, and their basicity can be enhanced by substituents on the pyrazole ring .

Mechanism of Action

The mechanism of action of pyrazole-containing drugs often involves interaction with enzymes or receptors in the body. For example, Celecoxib acts by selectively inhibiting the COX-2 enzyme, thereby reducing pain and inflammation .

Safety and Hazards

Like all chemicals, pyrazoles should be handled with care. Some pyrazole compounds can be harmful if swallowed, inhaled, or come into contact with the skin .

Future Directions

Given the wide range of biological activities of pyrazole compounds, there is significant interest in developing new pyrazole-based drugs. Future research will likely focus on the synthesis of new pyrazole derivatives and the exploration of their biological activities .

properties

IUPAC Name

1-(4-chloropyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5O3/c9-6-1-11-13(3-6)8(15)5-12-4-7(2-10-12)14(16)17/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBNRRFMQWKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)N2C=C(C=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-1H-pyrazol-1-yl)-2-(4-nitro-1H-pyrazol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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